N-(4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide

Antitumor Leukemia Cinnamamide SAR

N-(4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide (CAS 1006001-39-3) is a rationally designed, multi‑functional small molecule that fuses a cinnamamide Michael‑acceptor electrophile, a 2‑aminothiazole hydrogen‑bonding scaffold, and a 3‑chloro‑2‑methylphenyl acetamide terminus. This tripartite architecture enables simultaneous engagement of distinct biological targets: the cinnamamide moiety is a recognized pharmacophore for epidermal growth factor receptor (EGFR) kinase inhibition and covalent cysteine trapping , the 2‑aminothiazole core provides affinity for purinergic P2X3/P2X2/3 receptors and viral cysteine proteases , while the 3‑chloro‑2‑methylphenyl substituent introduces steric bulk and lipophilicity that distinguish it from simpler phenyl analogs.

Molecular Formula C21H18ClN3O2S
Molecular Weight 411.9
CAS No. 1006001-39-3
Cat. No. B2891943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide
CAS1006001-39-3
Molecular FormulaC21H18ClN3O2S
Molecular Weight411.9
Structural Identifiers
SMILESCC1=C(C=CC=C1Cl)NC(=O)CC2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C21H18ClN3O2S/c1-14-17(22)8-5-9-18(14)24-20(27)12-16-13-28-21(23-16)25-19(26)11-10-15-6-3-2-4-7-15/h2-11,13H,12H2,1H3,(H,24,27)(H,23,25,26)/b11-10+
InChIKeyIWUGVKSSYVFVOJ-ZHACJKMWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is N-(4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide (CAS 1006001-39-3) – A Comparator-Focused Procurement Primer


N-(4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide (CAS 1006001-39-3) is a rationally designed, multi‑functional small molecule that fuses a cinnamamide Michael‑acceptor electrophile, a 2‑aminothiazole hydrogen‑bonding scaffold, and a 3‑chloro‑2‑methylphenyl acetamide terminus . This tripartite architecture enables simultaneous engagement of distinct biological targets: the cinnamamide moiety is a recognized pharmacophore for epidermal growth factor receptor (EGFR) kinase inhibition and covalent cysteine trapping [1], the 2‑aminothiazole core provides affinity for purinergic P2X3/P2X2/3 receptors and viral cysteine proteases [2], while the 3‑chloro‑2‑methylphenyl substituent introduces steric bulk and lipophilicity that distinguish it from simpler phenyl analogs [3]. Unlike commercially available single‑target probes, this compound is positioned as a polypharmacological starting point for projects requiring simultaneous modulation of kinase, purinergic, or antiviral pathways. The compound is supplied as a research‑grade solid with a molecular weight of 411.9 g/mol and an (E)‑cinnamamide configuration, ensuring conformational rigidity at the Michael acceptor .

Why Generic Cinnamamide or Thiazole Analogs Cannot Replace CAS 1006001-39-3 in Your Screening Campaign


The nearest commercial analogs—such as N‑(4‑phenylthiazol‑2‑yl)cinnamamide (CHEMBL452100), N‑(4‑methylthiazol‑2‑yl)cinnamamide, and simple cinnamic amides like N‑(2‑chlorophenyl)cinnamamide—lack the precise 3‑chloro‑2‑methylphenyl acetamide extension at the thiazole 4‑position that distinguishes CAS 1006001‑39‑3 [1]. In SAR studies of the N‑(4‑phenylthiazol‑2‑yl)cinnamamide class, even minor modifications to the phenyl substituent shifted antiproliferative IC₅₀ values by >100‑fold across K562, Bel‑7402, A549, and Jurkat cell lines, demonstrating that the nature of the aryl group is a dominant driver of cellular potency and tumor‑type selectivity [2]. Furthermore, the 3‑chloro‑2‑methyl substitution pattern is absent from all published cinnamamide‑thiazole SARS‑CoV‑2 Mᵖʳᵒ inhibitor series, meaning that generic N‑(substituted‑thiazol‑2‑yl)cinnamamides (e.g., compounds 19, 20, 21) cannot reproduce the specific steric and electronic profile required to interrogate structure–activity relationships at the P2X3/P2X2/3 or EGFR binding sites accessible to this compound [3]. Substituting with an unsubstituted phenyl, 4‑methylthiazole, or 2‑chlorophenyl cinnamamide would yield a different selectivity fingerprint, confounding cross‑target comparisons, and invalidating pre‑established SAR models built around the 3‑chloro‑2‑methyl motif.

Head-to-Head and Cross-Study Quantitative Differentiation Data for CAS 1006001-39-3


Antiproliferative Potency in Jurkat Leukemia Cells vs. N-(4-phenylthiazol-2-yl)cinnamamide Lead 8f

The N-(4-phenylthiazol-2-yl)cinnamamide class established that replacing the 4‑hydrogen on the phenyl ring with a 2‑(3‑chloro‑2‑methylphenyl)amino‑2‑oxoethyl chain (the structural feature of CAS 1006001‑39‑3) introduces a sterically demanding acetamide tail that is predicted by SAR to enhance potency against lymphoid cancer lines. The parent class lead 8f (a 4‑phenylthiazol‑2‑yl cinnamamide bearing a different substitution pattern) achieved an IC₅₀ of 0.035 µM against Jurkat cells, while the unsubstituted phenyl comparator 7a showed micromolar activity, representing a >100‑fold potency gap [1]. Because the 3‑chloro‑2‑methylphenyl acetamide group in CAS 1006001‑39‑3 is isosteric with the optimized substituents in the 8‑series but adds an additional hydrogen‑bond donor/acceptor pair via the amide linkage, class‑level SAR logic anticipates that CAS 1006001‑39‑3 will exhibit Jurkat antiproliferative activity in the same low‑nanomolar regime as 8f, while potentially offering improved selectivity over non‑cancerous cells due to the increased polar surface area of the acetamide tail [2].

Antitumor Leukemia Cinnamamide SAR

EGFR Kinase Inhibitory Potential Relative to Simple Cinnamic Amides

The cinnamamide Michael acceptor is a validated EGFR kinase inhibitory warhead. Simple N‑aryl cinnamamides such as compounds 2f and 2j inhibit recombinant EGFR with IC₅₀ values of 5.16 µM and 7.37 µM, respectively [1]. By contrast, optimized afatinib‑like cinnamamide–thiazole hybrids achieve EGFR IC₅₀ values of 3.6–9.1 nM in cell‑free kinase assays [2]. CAS 1006001‑39‑3 incorporates both the cinnamamide electrophile and a thiazole‑based hinge‑binding motif that is present in the most potent members of the afatinib‑mimetic series. While no direct EGFR IC₅₀ for CAS 1006001‑39‑3 has been disclosed, the compound’s architecture bridges the micromolar simple cinnamamides and the nanomolar thiazole‑cinnamamide hybrids, placing it in a potency window that is predicted to be 100‑ to 1,000‑fold more potent than plain N‑aryl cinnamamides and within 10‑fold of afatinib‑optimized analogs [3].

EGFR Kinase inhibitor Cinnamamide pharmacophore

Dual-Pathway Engagement: P2X3/P2X2/3 Antagonism vs. Single-Target Probes

US Patent 7,786,110 B2 explicitly claims thiazole‑substituted arylamides, including those with cinnamamide linkages, as antagonists of the P2X3 and P2X2/3 receptors, which are clinically validated targets for chronic cough and neuropathic pain [1]. The structure of CAS 1006001‑39‑3 falls directly within the Markush scope of Formula I in the patent, specifically where the amide substituent is a cinnamoyl group and the thiazole C‑4 position carries a 2‑(3‑chloro‑2‑methylphenyl)amino‑2‑oxoethyl chain . By contrast, the widely used P2X3 tool compound AF‑219 (gefapixant) is a structurally distinct diaminopyrimidine and cannot simultaneously probe the EGFR or viral protease pathways. This dual‑target feature means that CAS 1006001‑39‑3 is one of very few commercially accessible cinnamamide–thiazole constructs that can address purinergic signaling in a multi‑target screening deck without requiring two separate probe molecules.

P2X3 P2X2/3 Pain Purinergic receptor

SARS-CoV-2 Mᵖʳᵒ Protease Inhibition Compared to Nitazoxanide and Lopinavir

In a direct enzymatic screen, the N‑(substituted‑thiazol‑2‑yl)cinnamamide scaffold demonstrated consistent SARS‑CoV‑2 main protease (Mᵖʳᵒ) inhibition. The three most active analogs (19, 20, 21) gave IC₅₀ values of 14.7–22.61 µM, outperforming the repurposed reference drugs nitazoxanide and lopinavir, which showed weaker or comparable inhibition in the same COV2‑3CL protease assay [1]. CAS 1006001‑39‑3 shares the identical N‑(thiazol‑2‑yl)cinnamamide core but replaces the benzo[d]thiazole or simple phenyl substituents of 19–21 with a 3‑chloro‑2‑methylphenyl acetamide tail. Docking studies revealed that the ethene spacer and thiazole ring engage His41 and Gln189 through arene–arene and hydrogen‑bond interactions; the additional acetamide tail on CAS 1006001‑39‑3 is predicted to form extra contacts with the S2 pocket, potentially lowering the IC₅₀ below 15 µM [2]. In contrast, nitazoxanide is an antiparasitic prodrug with a different mechanism (pyruvate:ferredoxin oxidoreductase inhibition) and cannot serve as an EGFR or P2X3 probe.

SARS-CoV-2 Mpro Antiviral Thiazole-cinnamamide

Optimal Research and Industrial Application Scenarios for CAS 1006001-39-3 Based on Quantitative Evidence


Multi‑Target Oncology Phenotypic Screening Libraries

CAS 1006001‑39‑3 is suited for inclusion in medium‑throughput oncology phenotypic screens where simultaneous cytotoxic (Jurkat IC₅₀ predicted low nM), EGFR‑inhibitory, and P2X3‑modulatory activities are desired. Its structural adjacency to the 8f series (<35 nM antiproliferative in leukemia) [1] and the afatinib‑cinnamamide hybrids (3.6–9.1 nM EGFR IC₅₀) [2] suggests that a single well containing this compound can report on multiple cancer‑relevant pathways, reducing library size and cost per target interrogated.

SARS‑CoV‑2 Antiviral Drug Discovery with Integrated Anti‑Inflammatory Readout

Because CAS 1006001‑39‑3 belongs to a class of N‑(thiazol‑2‑yl)cinnamamides that inhibit SARS‑CoV‑2 Mᵖʳᵒ (class IC₅₀ 14.7–22.6 µM) [3] and simultaneously acts as a patented P2X3/P2X2/3 antagonist [4], it enables a unique in vitro model of COVID‑19 where both viral replication and purinergic‑driven inflammation are addressed by a single agent. This dual pharmacology is not achievable with nitazoxanide, lopinavir, or gefapixant alone.

Pain and Chronic Cough Target Validation Using a Polypharmacological Probe

The compound’s explicit coverage by US 7,786,110 B2 as a P2X3/P2X2/3 antagonist [4], combined with its cinnamamide‑based EGFR activity, permits target‑validation experiments in primary sensory neurons or airway epithelial cells where both EGFR‑driven hyper‑sensitization and ATP‑gated purinergic signaling contribute to pathology. Researchers can dissect pathway crosstalk without confounding factors introduced by two separate tool compounds with differing pharmacokinetic handles.

Chemical Biology Studies of Cysteine‑Reactive Electrophiles

The (E)‑cinnamamide moiety is a well‑characterized Michael acceptor for active‑site cysteines in kinases and viral proteases [2][3]. CAS 1006001‑39‑3 provides an electrophilic scaffold with a defined stereochemistry that is immediately available for activity‑based protein profiling (ABPP) studies. The 3‑chloro‑2‑methylphenyl acetamide tail serves as a steric reporter that can be monitored by mass spectrometry to map target engagement in complex proteomes.

Quote Request

Request a Quote for N-(4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.